molecular formula C19H28ClNO3 B135615 Pre-084 CAS No. 138847-85-5

Pre-084

Cat. No.: B135615
CAS No.: 138847-85-5
M. Wt: 317.4 g/mol
InChI Key: RQHKZUBCUZVZEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pre-084 is a highly selective agonist for the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein that resides at the interface between the endoplasmic reticulum and mitochondria . It plays a crucial role in modulating neuronal physiology and synaptic plasticity .

Mode of Action

This compound interacts with the σ1R, leading to its activation . This activation has been shown to have neuroprotective effects . It can inhibit the neuroinflammation independent of the canonical mechanisms, such as NF-κB, JNK, and ERK inflammatory pathways .

Biochemical Pathways

The activation of σ1R by this compound has been found to affect several biochemical pathways. It has been shown to suppress lipopolysaccharide (LPS) elevated nitric oxide (NO) content in BV-2 microglia culture supernatant and LPS-raised mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS) in BV-2 microglia . It also alleviated LPS-increased Ser 9 de-phosphorylation of glycogen synthase kinase-3 beta (GSK-3β), LPS-elevated catalytic activity of calcineurin, and LPS-raised percent and frequency of Ca 2+ oscillatory BV-2 cells .

Result of Action

This compound exhibits good neuroprotective effects and can improve motor function and motor neuron survival in mice . It also increases the expression of Glial cell line-derived neurotrophic factor (GDNF) . Moreover, this compound can ameliorate myocardial ischemia-reperfusion injury in rats by activating the Akt-eNOS pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study, it was found that this compound ameliorated kidney injury by reducing endoplasmic reticulum stress in the rat model of adenine-induced chronic kidney disease . This suggests that the efficacy of this compound can be influenced by the physiological state of the organism and the presence of stressors.

Biochemical Analysis

Biochemical Properties

Pre-084 interacts with the sigma-1 receptor (S1R), a chaperone protein that regulates endoplasmic reticulum (ER) stress . The activation of S1R by this compound has been shown to reduce ER stress in a rat model of chronic kidney disease .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect cultured cortical neurons against β-amyloid toxicity . In rat brain microvascular endothelial cells, this compound produced a dose-dependent increase in mitochondrial calcium, and mitochondrial and cytosolic reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the sigma-1 receptor (S1R), which leads to a variety of downstream effects. For example, it has been shown to ameliorate myocardial ischemia-reperfusion injury in rats by activating the Akt-eNOS pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on a model of neonatal excitotoxic brain injury, chronic treatment with this compound significantly increased the levels of BDNF in the gray matter, improved motor neuron survival, and ameliorated paw abnormality and grip strength performance .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, in wobbler mice, a dose of 0.25 mg/kg administered three times a week for eight weeks significantly improved motor neuron survival and ameliorated paw abnormality and grip strength performance .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with the sigma-1 receptor, which is primarily located at the mitochondria-associated endoplasmic reticulum membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pre-084 typically involves the reaction of 1-phenylcyclohexanecarboxylic acid with 2-(4-morpholino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

Pre-084 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pre-084 has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for sigma-1 receptors and its ability to modulate calcium signaling without affecting other receptor systems .

Properties

IUPAC Name

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHKZUBCUZVZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160819
Record name 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138847-85-5
Record name 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138847-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138847855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRE-084
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74BW8WG2MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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